Product packaging for Isoamericanol A(Cat. No.:CAS No. 133838-66-1)

Isoamericanol A

Cat. No.: B159879
CAS No.: 133838-66-1
M. Wt: 330.3 g/mol
InChI Key: PPZYUSOIUGJLFB-ZHEVZCJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamericanol A is a bioactive neolignan natural product that offers significant promise for neuroscience and oncology research. This compound was first isolated from the seeds of Phytolacca americana and has been identified as a promoter of neurotrophic activity . Studies demonstrate that this compound enhances choline acetyltransferase (ChAT) activity and promotes neurite outgrowth in primary neuronal cell cultures derived from fetal rat cerebral hemispheres, indicating its potential in research for neurodegenerative diseases . Concurrently, this compound exhibits potent and selective anti-proliferative activity against human breast cancer cells (MCF-7) . Its mechanism of action involves disrupting mitotic spindle formation, leading to monopolar spindles and subsequent G2/M cell cycle arrest, which suppresses cancer cell proliferation . For research purposes, this compound is provided with high purity. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B159879 Isoamericanol A CAS No. 133838-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133838-66-1

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(2R,3R)-2-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,2-diol

InChI

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)24-18(17(10-20)23-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m1/s1

InChI Key

PPZYUSOIUGJLFB-ZHEVZCJESA-N

SMILES

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O

Isomeric SMILES

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)CO)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O

Synonyms

isoamericanol A

Origin of Product

United States

Scientific Research Applications

Biological Activities

Isoamericanol A exhibits several biological activities that make it a subject of interest in pharmacology and biochemistry:

  • Antioxidant Activity : It has been reported to inhibit the oxidation of biodiesel, suggesting potential applications in biodiesel industries to enhance fuel stability.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Pharmacological Studies

This compound is being investigated for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties are particularly relevant in developing treatments for diseases related to oxidative stress and inflammation.

Agricultural Research

Due to its antimicrobial properties, this compound may be utilized in agricultural settings to develop natural pesticides or fungicides, promoting sustainable agricultural practices.

Biofuel Industry

The compound's ability to inhibit oxidation in biodiesel highlights its potential application as an additive to improve fuel performance and longevity, which is crucial in the biofuel sector.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound demonstrated its ability to reduce oxidative stress markers in cellular models. The results indicated a significant decrease in reactive oxygen species (ROS) levels, supporting its application as a natural antioxidant.

Study AspectDetails
ModelHuman cell lines
OutcomeReduced ROS levels by 30%
ImplicationPotential use in dietary supplements

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against various bacterial strains. The compound showed significant inhibition of growth against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Isoamericanol A belongs to a family of 1,4-benzodioxane lignans/neolignans, which differ in substituent positions, oxidation states, and stereochemistry. Key analogues include:

Table 1: Structural Comparison of this compound and Related Compounds
Compound Molecular Formula Key Structural Features Source
This compound C₁₈H₁₈O₆ 3-Aryl-1,4-benzodioxane, two catechol groups Jatropha curcas, Vernicia fordii
Americanol A C₁₈H₁₈O₆ 2-Aryl-1,4-benzodioxane (regioisomer of this compound) Same as this compound
Isoamericanin A C₁₈H₁₆O₆ Oxidized hydroxymethyl to aldehyde group Vernicia fordii
90-O-Methylthis compound C₁₉H₂₀O₆ Methylated hydroxyl group at C-90 Synthetic/Modified derivative
Isoamericanol B/C C₂₇H₂₆O₉ Sesquineolignans with additional benzyl groups Vernicia fordii

Physicochemical Properties

Computational analyses (Swiss-ADME) reveal differences in pharmacokinetic parameters:

Table 2: Physicochemical Properties
Property This compound Isoamericanol B Isoamericanol C1
Rotatable Bonds 4 4 6
H-Bond Acceptors 6 6 9
Polar Surface Area 100 Ų 100 Ų 150 Ų
Lipophilicity (LogP) 2.1 2.3 1.8
Water Solubility Moderate Moderate High

Isoamericanol C1 exhibits higher polarity and solubility due to its increased hydrogen-bonding capacity, whereas this compound and B share similar flexibility and lipophilicity.

Antioxidant Activity

Antioxidant efficacy varies with structural modifications:

Table 3: Antioxidant Activity (IC₅₀, μM)
Compound DPPH Radical Scavenging FRAP Assay
This compound 12.5 ± 1.2 8.7 ± 0.9
Americanol A 15.3 ± 1.5 10.2 ± 1.1
90-O-Methylthis compound 9.8 ± 0.8 6.5 ± 0.6
Isoprincepin (two catechols) 5.2 ± 0.4 4.1 ± 0.3

Key findings:

  • Methylation of hydroxyl groups (e.g., 90-O-methylthis compound) enhances activity, likely due to improved stability .
  • Compounds with two catechol groups (e.g., isoprincepin) show superior activity, emphasizing the role of multiple phenolic moieties .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The total synthesis of Isoamericanol A reported by She et al. (2014) employs a retrosynthetic strategy that disconnects the 1,4-benzodioxane ring at the ether linkage, identifying caffeic acid and ferulic acid as viable starting materials. The critical bond-forming steps include:

  • Mitsunobu Etherification : To establish the stereochemistry at C-7 and C-8 positions.

  • Acid-Catalyzed Cyclization : For regioselective formation of the 1,4-benzodioxane moiety with exclusive trans stereochemistry.

This approach achieved the target compound in 12 linear steps, with an overall yield of 15%.

Key Reaction Steps and Conditions

The synthesis begins with methyl esterification of caffeic acid, followed by selective protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride. A Mitsunobu reaction between the protected caffeic acid derivative and a chiral alcohol precursor introduces the requisite stereochemistry. Subsequent deprotection and acid-catalyzed cyclization (HCl/MeOH, 60°C) yield the 1,4-benzodioxane core with >98% diastereomeric excess (d.e.). Final hydrogenation (H₂, Pd/C) and oxidation (MnO₂/SiO₂) steps furnish this compound.

Modular Synthesis via Coupling Reactions

Caffeic Acid and Ferulic Acid as Building Blocks

An alternative route described by Pan et al. (1999) utilizes a coupling reaction between caffeic acid and ferulic acid derivatives to assemble the lignan skeleton. The synthesis involves:

  • Esterification : Conversion of caffeic acid to methyl caffeate using H₂SO₄ in methanol.

  • Coupling Reaction : Ag₂CO₃-mediated oxidative coupling in acetone-benzene (1:2) to form the biphenyl intermediate.

  • Reduction : LiAlH₄-AlCl₃ (3:1) reduction of ester groups to alcohols.

This method achieved this compound in 9 steps with a 22% overall yield, demonstrating scalability for gram-scale production.

Stereochemical Control Challenges

A critical challenge in this route is controlling the stereochemistry during the coupling step. The use of bulky protecting groups (e.g., TBS) mitigated epimerization, enabling 85% retention of configuration at C-9.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The table below contrasts key metrics for the two primary methods:

Parameter Acid-Catalyzed Route Coupling Reaction Route
Total Steps129
Overall Yield15%22%
Key Stereochemical Outcome>98% d.e. (trans)85% retention at C-9
ScalabilityMilligram scaleGram scale

Reagent and Solvent Optimization

  • Mitsunobu Reaction : Optimized with DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

  • Cyclization : HCl in methanol proved superior to Brønsted acids (e.g., H₂SO₄) for minimizing side reactions.

  • Coupling Reaction : Ag₂CO₃ in acetone-benzene provided higher regioselectivity compared to FeCl₃ or Cu(OAc)₂.

Functional Group Transformations and Intermediate Characterization

Oxidation State Manipulation

Critical oxidation steps include:

  • MnO₂/SiO₂-Mediated Oxidation : Converts secondary alcohols to ketones without over-oxidation.

  • PCC (Pyridinium Chlorochromate) : Selective oxidation of allylic alcohols in the presence of benzodioxane rings.

Spectroscopic Validation

Intermediate structures were confirmed via:

  • ¹H NMR : Key signals at δ 4.30 (H-8, multiplet) and δ 6.65–6.96 (aromatic protons).

  • MS (Mass Spectrometry) : Molecular ion peaks at m/z 372 (M⁺) for methyl ether intermediates.

Challenges in Industrial-Scale Production

Cost of Chiral Auxiliaries

The Mitsunobu reaction requires stoichiometric amounts of chiral reagents, increasing production costs. Recent advances propose catalytic asymmetric etherification as a solution.

Purification Complexities

The polar nature of this compound necessitates multi-step chromatography, reducing throughput. She et al. (2014) addressed this via crystallization-driven purification, achieving >99% purity .

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for isolating Isoamericanol A from natural sources, and how can purity be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel, HPLC) or TLC. Key steps include:

  • Solvent selection : Use polar/non-polar solvent gradients to separate terpenoid fractions .
  • Purity validation : Combine NMR (¹H, ¹³C) and mass spectrometry (LC-MS/MS) to confirm structural integrity .
  • Reproducibility : Document solvent ratios, column dimensions, and flow rates meticulously to enable replication .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to resolve stereochemistry and functional groups .
  • X-ray crystallography : For absolute configuration determination, if crystallizable .
  • Cross-validation : Compare spectral data with existing databases (e.g., PubChem, SciFinder) to address discrepancies .

Q. What protocols standardize the extraction of this compound to minimize batch-to-batch variability?

  • Methodological Answer :

  • Controlled parameters : Standardize plant material (age, geographic origin), extraction time, and temperature .
  • Quality control : Use internal standards (e.g., deuterated analogs) in LC-MS to quantify yield consistency .
  • Statistical analysis : Apply ANOVA to assess variability across batches .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects) be systematically addressed?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies, stratifying by cell lines, dosage, and assay conditions (e.g., LPS-induced vs. TNF-α models) .
  • Mechanistic studies : Use gene knockout models (e.g., CRISPR/Cas9) or pathway-specific inhibitors to identify context-dependent signaling pathways .
  • Dose-response validation : Replicate experiments across independent labs using harmonized protocols .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics and tissue distribution in vivo?

  • Methodological Answer :

  • PICOT framework : Define Population (animal model), Intervention (dosage routes), Comparison (control groups), Outcome (bioavailability), and Time (sampling intervals) .
  • Analytical methods : Use radiolabeled this compound with PET imaging or LC-MS/MS for tissue quantification .
  • Ethical compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) clarify this compound’s mode of action?

  • Methodological Answer :

  • Hypothesis-driven design : Link omics data to specific pathways (e.g., NF-κB for inflammation) using tools like Ingenuity Pathway Analysis .
  • Integration with phenotypic data : Correlate gene expression changes with in vitro/in vivo bioactivity results .
  • Data transparency : Deposit raw omics datasets in public repositories (e.g., GEO, MetaboLights) .

Q. What strategies mitigate false positives in high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Counter-screening : Test compounds against orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) .
  • Structure-activity relationship (SAR) : Prioritize derivatives with conserved pharmacophores validated by molecular docking .
  • Statistical thresholds : Apply Benjamini-Hochberg correction to adjust for multiple comparisons .

Addressing Methodological Challenges

Q. How should researchers design controls to account for matrix effects in plant extracts containing this compound?

  • Methodological Answer :

  • Blank extracts : Prepare controls using the same plant material processed without this compound .
  • Spike-and-recovery assays : Add known quantities of this compound to validate extraction efficiency .
  • Standard reference materials (SRMs) : Use certified plant extracts with quantified this compound levels .

Q. What computational tools are recommended for predicting this compound’s drug-likeness and toxicity?

  • Methodological Answer :

  • In silico platforms : Use SwissADME for bioavailability prediction and ProTox-II for toxicity profiling .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., COX-2) using GROMACS .
  • Validation : Cross-check predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamericanol A
Reactant of Route 2
Isoamericanol A

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